![molecular formula C12H15ClFNO B13606728 4-(2-Chloro-3-fluorobenzyl)piperidin-4-ol](/img/structure/B13606728.png)
4-(2-Chloro-3-fluorobenzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-3-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 2-chloro-3-fluorobenzyl group attached to the piperidine ring at the 4-position, along with a hydroxyl group at the same position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Vorbereitungsmethoden
The synthesis of 4-(2-Chloro-3-fluorobenzyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluorobenzyl chloride with piperidin-4-ol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chloride group by the piperidin-4-ol moiety .
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and controlling reaction temperatures and times to ensure efficient conversion of reactants to the desired product .
Analyse Chemischer Reaktionen
4-(2-Chloro-
Eigenschaften
Molekularformel |
C12H15ClFNO |
---|---|
Molekulargewicht |
243.70 g/mol |
IUPAC-Name |
4-[(2-chloro-3-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15ClFNO/c13-11-9(2-1-3-10(11)14)8-12(16)4-6-15-7-5-12/h1-3,15-16H,4-8H2 |
InChI-Schlüssel |
QJEJEFDTVWKFBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(CC2=C(C(=CC=C2)F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.